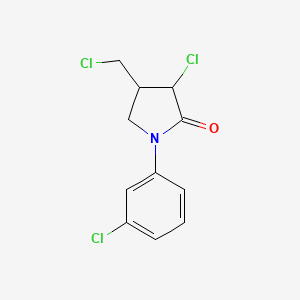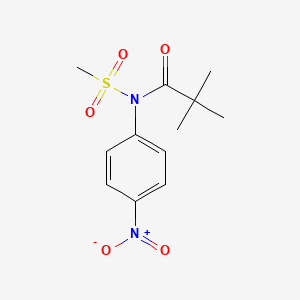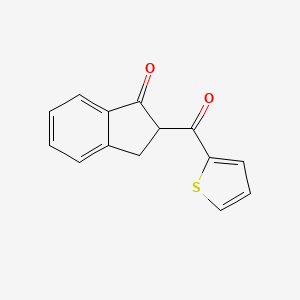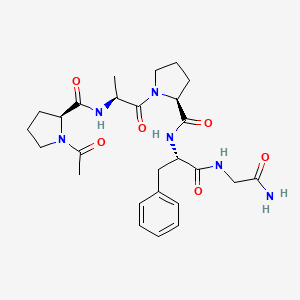![molecular formula C22H17N3O7S2 B14599854 Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate CAS No. 60912-56-3](/img/structure/B14599854.png)
Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is an organic compound with a complex structure It contains multiple functional groups, including ester, amide, nitro, and sulfide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-2,5-bis[(2-nitrophenyl)sulfanyl]benzoic acid with acetic anhydride to form the acetamido derivative. This is followed by esterification with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under suitable conditions.
Reduction: The sulfide groups can be oxidized to sulfoxides or sulfones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Introduction of substituents like halogens or nitro groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its complex structure and functional groups.
Industry: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is not well-documented. its biological activity is likely related to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro groups, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(3-nitrophenyl)sulfanyl]benzoate: Similar structure but lacks the acetamido group.
Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate: Contains similar functional groups but different substitution patterns on the aromatic rings.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
60912-56-3 |
|---|---|
Formule moléculaire |
C22H17N3O7S2 |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate |
InChI |
InChI=1S/C22H17N3O7S2/c1-13(26)23-16-12-14(33-19-9-5-3-7-17(19)24(28)29)11-15(22(27)32-2)21(16)34-20-10-6-4-8-18(20)25(30)31/h3-12H,1-2H3,(H,23,26) |
Clé InChI |
CGCWGIPJMLFZAB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=CC(=C1SC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)SC3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl butylcarbamate](/img/structure/B14599773.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)


![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)







![4-Piperidinol, 4-[(2,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14599842.png)

